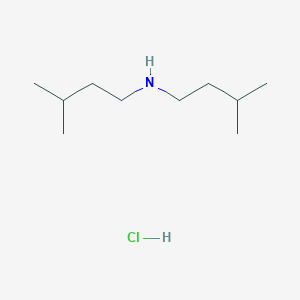
Diisopentylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopentylammonium chloride is a chemical compound with the molecular formula C10H24ClN. It is a cationic surfactant commonly used in various industrial applications. This compound is known for its ability to act as a phase transfer catalyst, which facilitates the transfer of a reactant from one phase into another where the reaction occurs more readily .
Preparation Methods
Diisopentylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of diisopentylamine with hydrochloric acid. The reaction typically takes place in a solvent such as acetone, which helps to dissolve the reactants and facilitate the reaction. The process involves the following steps:
Reactants: Diisopentylamine and hydrochloric acid.
Solvent: Acetone.
Reaction Conditions: The reaction is carried out at room temperature.
Procedure: Diisopentylamine is dissolved in acetone, and hydrochloric acid is added slowly with stirring. The mixture is allowed to react until the formation of this compound is complete.
Chemical Reactions Analysis
Diisopentylammonium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It can act as a phase transfer catalyst in nucleophilic substitution reactions, facilitating the exchange of halogens.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include halides for substitution reactions, and the reactions are often carried out in polar solvents.
Scientific Research Applications
Diisopentylammonium chloride has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, enhancing the rate of reactions between reactants in different phases.
Biology: It can be used in the preparation of biological samples for analysis, particularly in the stabilization of colloids.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are explored for antimicrobial properties.
Mechanism of Action
The mechanism of action of diisopentylammonium chloride primarily involves its role as a phase transfer catalyst. It facilitates the transfer of ions or molecules from one phase to another, thereby increasing the reaction rate. The positively charged ammonium ion interacts with negatively charged species, aiding in their solubilization and subsequent reaction .
Comparison with Similar Compounds
Diisopentylammonium chloride is similar to other quaternary ammonium compounds such as didecyldimethylammonium chloride and benzyltriethylammonium chloride. it is unique in its specific structure and the length of its alkyl chains, which influence its solubility and effectiveness as a phase transfer catalyst. Similar compounds include:
Didecyldimethylammonium chloride: Known for its antimicrobial properties.
Benzyltriethylammonium chloride: Commonly used in organic synthesis as a phase transfer catalyst.
This compound stands out due to its specific applications in industrial and research settings, particularly in facilitating reactions between different phases.
Properties
CAS No. |
543-99-7 |
|---|---|
Molecular Formula |
C10H24ClN |
Molecular Weight |
193.76 g/mol |
IUPAC Name |
3-methyl-N-(3-methylbutyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H23N.ClH/c1-9(2)5-7-11-8-6-10(3)4;/h9-11H,5-8H2,1-4H3;1H |
InChI Key |
RCJGSLQDTTUTKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCCC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















